molecular formula C9H15BrO B2628771 2-[1-(Bromomethyl)cyclopropyl]oxane CAS No. 2138131-11-8

2-[1-(Bromomethyl)cyclopropyl]oxane

Cat. No.: B2628771
CAS No.: 2138131-11-8
M. Wt: 219.122
InChI Key: YNNPCDZFEHZPBF-UHFFFAOYSA-N
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Description

2-[1-(Bromomethyl)cyclopropyl]oxane is a useful research compound. Its molecular formula is C9H15BrO and its molecular weight is 219.122. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(bromomethyl)cyclopropyl]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-7-9(4-5-9)8-3-1-2-6-11-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNPCDZFEHZPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CC2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Complex Bridged and Spirocyclic Frameworks in Organic Chemistry

Spirocyclic and bridged ring systems are ubiquitous in a wide range of natural products and pharmacologically active compounds. researchgate.net Their rigid three-dimensional structures offer a distinct advantage over more flexible linear or simple cyclic molecules by pre-organizing functional groups in a specific spatial arrangement. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect in drug design. nih.gov

The introduction of a spirocyclic junction, where two rings share a single atom, imparts unique stereochemical and conformational properties. nih.gov This rigidity can improve a molecule's metabolic stability and solubility, properties that are critical for the development of effective pharmaceuticals. nih.gov Furthermore, the novel spatial arrangement of atoms in spirocycles can lead to the discovery of unprecedented chemical, physical, and biological properties, making them attractive scaffolds for combinatorial chemistry and the development of new materials. nih.govnih.gov

The Strategic Utility of Halo Functionalized Building Blocks

Halogenated organic compounds, particularly those containing bromine or iodine, are workhorses in modern synthetic organic chemistry. The carbon-halogen bond serves as a versatile functional handle, readily participating in a wide array of chemical transformations. chemrxiv.org These "halo-functionalized building blocks" are key intermediates for the construction of more complex molecular architectures.

The presence of a halogen atom can activate a molecule for various reactions, including:

Nucleophilic Substitution: The carbon atom attached to the halogen is electrophilic and susceptible to attack by nucleophiles, allowing for the introduction of a wide range of functional groups. chemistrysteps.comopenstax.orglibretexts.org

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, utilize organohalides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Grignard Reagent Formation: Organohalides can be converted into highly reactive organometallic reagents (Grignard reagents) that are fundamental in carbon-carbon bond formation.

Radical Reactions: The carbon-halogen bond can undergo homolytic cleavage to generate radical intermediates, which can participate in various addition and cyclization reactions.

The strategic placement of a halogen, such as the bromomethyl group in the target compound, provides a latent reactive site that can be unmasked at a desired stage of a synthetic sequence, adding to its synthetic appeal. The use of (bromomethyl)cyclopropane (B137280) itself is a known strategy for introducing the cyclopropylmethyl moiety into molecules. sigmaaldrich.com

An Overview of Research Trajectories for Novel Cyclopropyl Substituted Tetrahydropyran Derivatives

Retrosynthetic Dissection of the this compound Architecture

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that represent the reverse of known chemical reactions. amazonaws.comox.ac.uk

Identification of Key Disconnection Points

The structure of this compound presents several key bonds that can be logically disconnected. The most apparent disconnections involve the C-O bond of the tetrahydropyran ring and the C-C bonds of the cyclopropane ring.

A primary disconnection can be made at the spirocyclic center, breaking the C-O bond of the ether. This suggests an intramolecular cyclization of a precursor molecule containing both a hydroxyl group and a suitable leaving group. Another strategic disconnection is breaking the cyclopropane ring, which can be conceptually formed from an alkene precursor through cyclopropanation. Finally, the bromomethyl group can be considered a functional group interconversion from a more stable precursor, such as a hydroxymethyl group.

Disconnection Synthons Corresponding Reagents
C-O bond of tetrahydropyranAn alcohol and an electrophilic carbonA hydroxyalkyl-substituted cyclopropyl (B3062369) derivative
C-C bonds of cyclopropaneAn alkene and a carbene or carbenoidAn unsaturated alcohol and a cyclopropanating agent
C-Br bond of bromomethyl groupA hydroxymethyl group and a bromide sourceA cyclopropylmethanol (B32771) derivative and a brominating agent

Analysis of Available Synthons for Bridged and Spirocyclic Systems

The synthesis of spirocyclic ethers has been an area of significant interest, with numerous methods developed. proquest.comresearchgate.netabo.fi These strategies often involve the cyclization of acyclic precursors. proquest.com For the target molecule, a key synthon is a cyclopropyl-substituted alcohol that can undergo intramolecular cyclization.

The construction of bridged and spirocyclic systems often relies on reactions that form two rings in a single step or a sequence of steps. nih.gov Copper-catalyzed enantioselective carboetherification of alkenols is a powerful method for producing spirocyclic ethers. nih.govnih.gov This approach allows for the formation of both rings of the spirocycle in one step with control of stereochemistry. nih.gov

Precursor Design and Starting Material Development

Based on the retrosynthetic analysis, the design of suitable precursors is paramount. The synthesis must efficiently construct the cyclopropane ring and the tetrahydropyran core, and incorporate the bromomethyl group at the appropriate stage.

Strategies for Constructing the Cyclopropyl Ring System

Cyclopropanation is a fundamental reaction in organic synthesis for forming three-membered rings. numberanalytics.comnumberanalytics.comfiveable.me Various methods are available, each with its own advantages and limitations.

One common method is the reaction of an alkene with a carbene or carbenoid. numberanalytics.commasterorganicchemistry.com The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), is a classic and effective method for cyclopropanating alkenes. masterorganicchemistry.com Another approach involves the use of diazo compounds in the presence of a transition metal catalyst, such as copper or rhodium. numberanalytics.com The Corey-Chaykovsky reaction, using trimethylsulfoxonium (B8643921) iodide, is particularly useful for the cyclopropanation of α,β-unsaturated carbonyl compounds. nih.govresearchgate.net

Cyclopropanation Method Reagents Key Features
Simmons-Smith ReactionCH₂I₂/Zn-Cu coupleStereospecific syn-addition.
Catalytic CyclopropanationDiazo compounds, Transition metal catalyst (e.g., Cu, Rh)Can be rendered enantioselective with chiral ligands.
Corey-Chaykovsky ReactionTrimethylsulfoxonium iodide, BaseEffective for electron-deficient alkenes. nih.govresearchgate.net
Haloform ReactionHaloform (e.g., CHBr₃), Strong baseGenerates dihalocarbenes for addition to alkenes. masterorganicchemistry.com

Methodologies for Assembling the Tetrahydropyran Core

The tetrahydropyran (THP) ring is a common structural motif in natural products, and numerous synthetic strategies have been developed for its construction. rsc.orgnih.govrsc.orgbohrium.com

Intramolecular cyclization is a powerful strategy. This can involve the intramolecular Williamson ether synthesis, where an alkoxide displaces a leaving group. Another important method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. rsc.orgntu.edu.sg Oxa-Michael additions, where an alcohol adds to an α,β-unsaturated carbonyl system in an intramolecular fashion, are also widely used. nih.gov Furthermore, ring-closing metathesis has emerged as a versatile tool for the synthesis of cyclic ethers, including tetrahydropyrans. rsc.orgrsc.org

Tetrahydropyran Synthesis Method Key Reaction Type Precursor Requirements
Intramolecular Williamson Ether SynthesisNucleophilic SubstitutionA molecule with both a hydroxyl group and a good leaving group
Prins CyclizationElectrophilic CyclizationHomoallylic alcohol and an aldehyde rsc.orgntu.edu.sg
Oxa-Michael AdditionConjugate AdditionHydroxy-substituted α,β-unsaturated carbonyl compound nih.gov
Ring-Closing MetathesisOlefin MetathesisA diene containing an oxygen atom in the tether

Efficient Incorporation of the Bromomethyl Moiety

The final step in many synthetic routes to this compound would be the introduction of the bromine atom. This is typically achieved by converting a precursor alcohol to the corresponding bromide.

Several reagents are effective for the bromination of primary alcohols. Phosphorus tribromide (PBr₃) is a classic and reliable reagent for this transformation. commonorganicchemistry.com The Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide or another bromine source, is another widely used method that proceeds under mild conditions. commonorganicchemistry.com Thionyl bromide (SOBr₂) can also be used, although it is more reactive than its chloride counterpart. commonorganicchemistry.com Alternatively, a mixture of sodium or potassium bromide with concentrated sulfuric acid can generate hydrogen bromide in situ for the reaction. chemguide.co.uk More modern methods include the use of reagents like XtalFluor-E in the presence of a tetraethylammonium (B1195904) halide. organic-chemistry.org

Bromination Reagent Reaction Conditions Byproducts
Phosphorus Tribromide (PBr₃)Typically neat or in a non-polar solventPhosphorous acid
Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄)Mild conditions, often in dichloromethane (B109758) or acetonitrileTriphenylphosphine oxide, bromoform
Thionyl Bromide (SOBr₂)Typically neat or in an inert solventSulfur dioxide, hydrogen bromide
Sodium Bromide (NaBr) / Sulfuric Acid (H₂SO₄)Warming to distill the bromoalkane chemguide.co.ukSodium bisulfate

Cyclopropane Ring Formation Strategies

The formation of the 1-(bromomethyl)cyclopropyl moiety is a critical step in the synthesis of the target molecule. This requires the construction of a strained three-membered ring with a specific functional group, which can be achieved through various modern synthetic methods.

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene. Several methods are prominent in organic synthesis for this purpose.

One of the most classic and reliable methods is the Simmons-Smith cyclopropanation . This reaction typically utilizes diiodomethane and a zinc-copper couple to generate a carbenoid species that adds to an alkene in a stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For the synthesis of the target precursor, a suitably substituted alkene would be treated with the Simmons-Smith reagent.

Another powerful method is the Corey-Chaykovsky reaction , which involves the reaction of a sulfonium (B1226848) ylide with an α,β-unsaturated carbonyl compound. nih.gov This method is particularly useful for the diastereoselective synthesis of donor-acceptor cyclopropanes. nih.gov A general procedure involves treating trimethylsulfoxonium iodide with a base like sodium hydride to form the ylide, which then reacts with the appropriate unsaturated ketone. nih.gov

Diazo compounds, such as diazomethane (B1218177), can also be used for cyclopropanation, often promoted by light or transition metal catalysts. masterorganicchemistry.com However, the highly explosive and toxic nature of diazomethane necessitates careful handling. masterorganicchemistry.com More recent methods have explored the use of safer diazo precursors and catalytic systems. For instance, biocatalytic enantioselective cyclopropanation using engineered myoglobin (B1173299) and ethyl α-diazopyruvate has been reported for the synthesis of α-cyclopropylpyruvates. utdallas.edu

The following table summarizes key features of these cyclopropanation reactions:

Reaction NameReagentsKey Features
Simmons-SmithCH₂I₂/Zn(Cu)Stereospecific, good for unfunctionalized alkenes. masterorganicchemistry.com
Corey-ChaykovskySulfonium ylideForms cyclopropanes from α,β-unsaturated carbonyls. nih.gov
Diazo Compound Additione.g., CH₂N₂Can be catalytic, but often involves hazardous reagents. masterorganicchemistry.com

Intramolecular Cyclization Approaches

Intramolecular cyclization presents an alternative and often highly efficient strategy for constructing the cyclopropane ring. These reactions typically involve the formation of a carbon-carbon bond within a single molecule to close the three-membered ring.

One such approach is the intramolecular displacement of a leaving group. For example, a γ-halo ketone or a related substrate can undergo cyclization upon treatment with a base to form a cyclopropyl ketone. acs.org This strategy has been successfully employed in hydrogen-borrowing catalysis to achieve the α-cyclopropanation of ketones. acs.org The reaction proceeds through the formation of an α-alkylated ketone intermediate bearing a pendant leaving group, which then cyclizes. acs.org

Bromination of certain unsaturated systems can also induce intramolecular cyclization to form brominated cyclic products. nih.gov For instance, the bromination of a molecule with a suitably positioned double bond and a nucleophilic group can lead to the formation of a cyclized structure incorporating the bromine atom. nih.gov The synthesis of various bromomethyl cyclopropane derivatives has been achieved through the reaction of α-bromo ketones with electron-deficient alkenes in the presence of a base, where an intramolecular C-attack on the carbon bearing the bromine atom leads to the cyclopropane ring. urmia.ac.ir

Stereoselective Cyclopropane Construction

Controlling the stereochemistry during cyclopropane formation is crucial for accessing specific isomers of the target molecule. Many modern cyclopropanation methods offer high levels of stereoselectivity.

As mentioned, the Simmons-Smith reaction is stereospecific, preserving the geometry of the starting alkene in the product. masterorganicchemistry.com This allows for the synthesis of either cis or trans substituted cyclopropanes by selecting the appropriate alkene isomer.

Catalytic asymmetric cyclopropanation reactions have been extensively developed to provide enantiomerically enriched cyclopropanes. These methods often employ chiral catalysts based on transition metals like rhodium, copper, or palladium in combination with diazo compounds.

Furthermore, substrate-controlled diastereoselective cyclopropanations are also common. The existing stereocenters in a molecule can direct the approach of the cyclopropanating agent to one face of the double bond, leading to the preferential formation of one diastereomer. A conceptually novel 1,2-chirality transfer approach has been described for the stereoselective synthesis of enantiomerically enriched bicyclic cyclopropane derivatives. researchgate.net

Tetrahydropyran Ring Formation Strategies

The tetrahydropyran (oxane) ring is a common motif in natural products and bioactive molecules. abo.fithieme-connect.com Its synthesis can be achieved through various cyclization strategies.

Oxa-Michael Additions and Related Cyclizations

The intramolecular oxa-Michael addition is a powerful method for the formation of cyclic ethers, including tetrahydropyrans. acs.orgamanote.com This reaction involves the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated carbonyl system. masterorganicchemistry.com While challenging due to the lower nucleophilicity of alcohols compared to other nucleophiles, several catalytic systems have been developed to promote this transformation. acs.org

Metal-free, enantioselective approaches using superbases as catalysts have been shown to be highly efficient for the synthesis of substituted cyclic ethers via oxa-Michael addition. acs.org These reactions can tolerate a variety of alcohol pronucleophiles and Michael acceptors. acs.org The use of nucleophile-mediated oxa-Michael additions, for example with triphenylphosphine and 4-dimethylaminopyridine, has also been explored for the reaction of alcohols with activated alkenes. rsc.org

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the synthesis of unsaturated rings, including cyclic ethers. wikipedia.orgorganic-chemistry.org This reaction utilizes transition-metal catalysts, most notably those based on ruthenium developed by Grubbs, to form a cyclic alkene from a diene precursor with the concomitant release of a small volatile alkene like ethylene. wikipedia.orgyoutube.com

To synthesize a tetrahydropyran ring via RCM, a diene precursor containing an oxygen atom in the tether connecting the two alkene moieties is required. The subsequent double bond in the cyclic ether product can then be reduced if the saturated tetrahydropyran is desired. RCM is known for its high functional group tolerance and its ability to form a wide range of ring sizes. wikipedia.orgorganic-chemistry.org The efficiency of RCM can sometimes be affected by competing olefin isomerization, a side reaction that can be suppressed by optimizing reaction conditions, such as the choice of catalyst and additives. nih.gov

The following table provides a comparison of these two strategies for tetrahydropyran ring formation:

MethodKey Features
Oxa-Michael AdditionForms C-O bond via conjugate addition; can be enantioselective. acs.orgmasterorganicchemistry.com
Ring-Closing Metathesis (RCM)Forms a C=C bond to close the ring; highly versatile and functional group tolerant. wikipedia.orgorganic-chemistry.org

Hetero-Diels-Alder Reactions in Oxane Synthesis

The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for constructing six-membered heterocycles, including the oxane (tetrahydropyran) core. researchgate.netnumberanalytics.com In the context of oxane synthesis, this transformation is specifically termed an oxa-Diels-Alder reaction, where the diene or, more commonly, the dienophile contains an oxygen atom. These reactions are highly valuable for their ability to form multiple stereocenters with a high degree of control in a single step. researchgate.net

The reaction typically involves the cycloaddition of a conjugated diene with an oxygen-containing dienophile, such as an aldehyde or ketone (an oxo-Diels-Alder reaction). The regioselectivity and stereoselectivity of the HDA reaction can be influenced by various factors, including the electronic nature of the substrates, steric interactions, and the use of catalysts. Lewis acids and organocatalysts are frequently employed to activate the dienophile, lower the reaction temperature, and enhance stereochemical outcomes. uchicago.edu

For the synthesis of a precursor to this compound, a potential strategy involves the reaction of a suitable diene with cyclopropanecarbaldehyde or a derivative. A hypothetical reaction is shown below:

Scheme 1: Hypothetical Hetero-Diels-Alder approach to an oxane precursor.

In this proposed pathway, a Danishefsky-type diene reacts with an aldehyde bearing the cyclopropyl group. The resulting dihydropyran can then be further modified (e.g., reduction of the double bond and conversion of the R-group to a bromomethyl group) to yield the target compound. The stereochemistry of the cycloadduct is critical and can often be directed by the choice of a chiral catalyst.

Reductive Cyclization Protocols

Reductive cyclization offers another robust route to the tetrahydropyran ring system. This strategy typically involves the intramolecular cyclization of a linear precursor containing a hydroxyl group and a latent electrophilic carbon, which is unmasked during a reduction step.

A prominent example is the reductive cyclization of δ-hydroxy ketones or their derivatives. For instance, studies have demonstrated the stereocontrolled formation of cis-2,6-disubstituted tetrahydropyrans from enantiopure ketosulfinyl esters. nih.gov The process involves the reduction of the ketone, which initiates the cyclization cascade. A general representation of this strategy is the intramolecular cyclization of a δ-hydroxyketone.

Scheme 2: General Reductive Cyclization of a δ-Hydroxyketone.

To apply this to the synthesis of this compound, one could envision a precursor such as a 5-hydroxy-hept-6-en-2-one derivative, where the cyclopropyl group is already installed. Subsequent intramolecular cyclization, potentially via an iodo-aldol reaction or other reductive etherification methods, would form the desired oxane ring with defined stereochemistry. organic-chemistry.org The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is another powerful method that can be considered a type of cyclization protocol leading to tetrahydropyrans with high diastereoselectivity. beilstein-journals.orgresearchgate.net

Functionalization and Halogenation Techniques for Bromomethyl Group Introduction

The introduction of the bromomethyl group onto the cyclopropane ring is a critical step in the synthesis of the target molecule. This can be achieved through direct bromination of a methyl group or by the conversion of a more accessible functional group, such as a hydroxyl group.

Direct Bromination Methodologies

Direct bromination of a methyl group attached to a cyclopropane ring would typically proceed via a free-radical mechanism. This method is most effective for positions that can stabilize a radical intermediate, such as allylic or benzylic positions. For a less activated C-H bond on a cyclopropylmethyl group, the reaction can be challenging and may lack selectivity.

The reaction is generally initiated by UV light (hν) or a radical initiator and employs a bromine source like elemental bromine (Br₂) or, more commonly, N-bromosuccinimide (NBS). Radical bromination is known to be more selective than chlorination, preferentially reacting at the most substituted carbon that can form the most stable radical. youtube.comyoutube.com While a primary radical is less stable than a secondary or tertiary one, forcing conditions might achieve the desired transformation, though yields may be low and side reactions, such as ring opening of the strained cyclopropane, are possible. Alternative multi-step methods involving cyclopropanation of specific precursors are also documented for creating complex bromomethyl cyclopropane structures. urmia.ac.ir

Conversion of Hydroxyl or Other Leaving Groups to Bromomethyl

A more reliable and widely used method for introducing the bromomethyl group is the conversion of the corresponding primary alcohol, (cyclopropyl)methanol. This transformation is a standard procedure in organic synthesis, and several high-yielding methods have been reported. wipo.int Common reagents for this conversion include phosphorus tribromide (PBr₃), carbon tetrabromide (CBr₄) with triphenylphosphine (the Appel reaction), or a triarylphosphite with elemental bromine. google.com

These methods generally proceed with high efficiency and avoid the harsh conditions and potential side reactions associated with free-radical bromination. The reaction of (cyclopropyl)methanol with these reagents provides (bromomethyl)cyclopropane (B137280), a key intermediate for the final assembly of the target molecule. guidechem.comguidechem.com

Table 1: Selected Methods for the Synthesis of (Bromomethyl)cyclopropane from (Cyclopropyl)methanol
Reagent SystemSolventTemperature (°C)Yield (%)Reference
PBr₃ / Formamide--10 to 585 guidechem.com
Triphenylphosphite / Br₂DMF-12 to -573 google.comguidechem.com
HBr (19% in 1,4-dioxane)Chloroform10 to RT74 guidechem.com

Stereochemical Control in the Synthesis of this compound

Achieving stereochemical control is paramount when synthesizing complex molecules with multiple chiral centers. For this compound, the key challenge is to control the relative stereochemistry at the C2 position of the oxane ring and the C1 position of the cyclopropane ring.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis of the target molecule can be approached by controlling the formation of the oxane ring relative to the pre-existing stereocenter of a chiral cyclopropane precursor, or by establishing all stereocenters in a single, highly controlled reaction.

One effective strategy for synthesizing 2,6-disubstituted tetrahydropyrans relies on thermodynamically controlled, acid-catalyzed cyclization. In this approach, a diol precursor cyclizes, and one of the newly formed chiral centers (typically adjacent to a stabilizing group like a furan) can epimerize under the acidic conditions. This equilibration drives the reaction towards the most stable diastereomer, which is often the syn product where both substituents occupy equatorial positions in the chair conformation of the tetrahydropyran ring. rsc.orgnih.gov

Scheme 3: Thermodynamic Control in Diastereoselective Tetrahydropyran Synthesis.

Alternatively, the Prins cyclization offers excellent kinetic control over stereochemistry. By carefully selecting the catalyst (e.g., Lewis acids like SnCl₄) and reaction conditions, it is possible to synthesize highly substituted tetrahydropyrans with specific diastereoselectivity. nih.govscispace.com For the target molecule, a plausible route would involve a diastereoselective Prins cyclization between a chiral homoallylic alcohol (containing the cyclopropyl group) and an aldehyde. The facial selectivity of the nucleophilic attack of the alkene onto the oxocarbenium ion intermediate would determine the final stereochemical outcome.

A palladium-catalyzed oxidative Heck redox-relay strategy has also been shown to produce 2,6-trans-tetrahydropyrans with excellent selectivity, demonstrating another advanced tool for controlling stereochemistry in oxane synthesis. acs.org By integrating one of these diastereoselective ring-forming reactions with the reliable methods for introducing the bromomethyl group, a stereocontrolled synthesis of this compound can be strategically designed.

Enantioselective Catalytic Approaches

The direct and efficient synthesis of enantioenriched cyclopropanes and cyclic ethers is a cornerstone of modern asymmetric catalysis. For a target such as this compound, enantioselective strategies can be envisioned that establish the key stereocenters in a single, catalytic step. These approaches often rely on the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction.

One prominent strategy for the asymmetric synthesis of the cyclopropane moiety is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This method involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization to form the cyclopropane ring. The use of chiral catalysts, such as bifunctional ureas derived from cinchona alkaloids, can facilitate this transformation with high diastereo- and enantioselectivity. rsc.org For the synthesis of the target molecule, a potential precursor could be an appropriately substituted oxane derivative bearing a Michael acceptor, which would then undergo a catalyzed MIRC reaction.

Another powerful method involves the catalytic cyclopropanation of alkenes with diazo compounds. Chiral rhodium and copper complexes are well-established catalysts for this transformation, affording cyclopropanes with high levels of enantiomeric excess. researchgate.net In the context of this compound, a precursor alkene containing the oxane ring could be subjected to cyclopropanation with a suitable diazo reagent in the presence of a chiral catalyst. Myoglobin-based biocatalysts have also emerged as highly effective for intramolecular cyclopropanation reactions, offering a green and highly selective alternative to traditional metal-based catalysts. rochester.edu

The enantioselective formation of the oxane ring itself can be achieved through various catalytic methods, including intramolecular etherification or cycloaddition reactions. For instance, a [2+2] cycloaddition between a carbonyl compound and an alkene, catalyzed by a chiral Lewis acid, can provide access to substituted oxetanes, which can be precursors to oxanes. beilstein-journals.org

Catalyst TypeReactionSubstrate ClassEnantioselectivity (ee)Reference
Chiral Ru(II)-PheoxCyclopropanation2-Substituted Allylic Derivatives86-99% researchgate.net
Myoglobin-based BiocatalystIntramolecular CyclopropanationHomoallylic α-diazoacetatesup to 99% rochester.edu
Chiral Lewis Acid/Photoredox[3+2] PhotocycloadditionAryl Cyclopropyl KetonesHigh nih.gov
Cinchonidine-derived UreaMichael Initiated Ring ClosureEnones and Bromoacetamidesup to >99% rsc.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries offer a robust and predictable method for controlling stereochemistry in asymmetric synthesis. This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantioenriched product.

For the synthesis of this compound, a chiral auxiliary could be employed to direct either the formation of the cyclopropane ring or the oxane ring. A well-established class of chiral auxiliaries are the Evans oxazolidinones. williams.edu A synthetic sequence could involve the acylation of an Evans auxiliary with a precursor acid, followed by a diastereoselective alkylation or cyclopropanation reaction. The rigid chelated (Z)-enolate formed upon deprotonation directs the approach of the electrophile from the less hindered face, leading to high diastereoselectivity. williams.edu Subsequent cleavage of the auxiliary would then furnish the chiral product.

Another strategy could involve a Strecker-type reaction using a chiral auxiliary like (R)-2-phenylglycinol to introduce a chiral amine functionality, which can then direct subsequent transformations. nih.gov Although this is more commonly used for the synthesis of amino acids, the principles can be adapted to other synthetic targets. The key advantage of chiral auxiliary-based methods is their broad substrate scope and the generally high and predictable levels of diastereoselectivity. williams.edu

Chiral AuxiliaryKey Reaction StepDiastereoselectivity (dr)Cleavage MethodReference
Evans OxazolidinoneDiastereoselective Alkylation>95:5LiOH/H2O2 williams.edu
(R)-2-PhenylglycinolStrecker Reaction2:1Hydrolysis nih.gov

Multicomponent Reactions and Cascade Processes in the Total Synthesis of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools for the rapid construction of molecular complexity from simple precursors. 20.210.105rug.nl These strategies are highly desirable as they reduce the number of synthetic steps, purification procedures, and waste generation, aligning with the principles of green chemistry. 20.210.105

In the context of the total synthesis of this compound, a hypothetical cascade reaction could be designed to form both the cyclopropane and oxane rings in a single, orchestrated sequence. For example, a precursor could be designed to undergo an initial Michael addition, which then triggers an intramolecular ring closure to form the cyclopropane (a MIRC reaction), followed by a subsequent intramolecular etherification to close the oxane ring. The design of such a cascade requires careful planning of the substrate and reaction conditions to ensure that each step proceeds in the desired manner.

A multicomponent approach could involve the reaction of a suitable aldehyde, an amine, and an isocyanide to rapidly assemble a key intermediate which could then be further elaborated to the target molecule. nih.gov For instance, a three-component reaction could be envisioned to construct a highly functionalized intermediate that already contains precursors for both the cyclopropane and oxane rings. Copper-catalyzed multicomponent reactions have proven effective for the synthesis of complex heterocyclic structures like spirotetrahydrocarbazoles and could be adapted for the synthesis of the target spiro-ether. nih.gov

The power of cascade reactions is often demonstrated in the total synthesis of complex natural products, where intricate molecular architectures are assembled with remarkable efficiency. nih.govnih.govresearchgate.net For instance, Diels-Alder cascades have been used to form multiple rings and stereocenters in a single step. nih.gov While a Diels-Alder reaction might not be directly applicable to the target molecule, the underlying principle of using a single reaction to trigger a series of bond-forming events is highly relevant.

Reactivity of the Bromomethyl Moiety

The bromomethyl group attached to the cyclopropyl ring is a primary alkyl halide, making it susceptible to a variety of nucleophilic substitution and elimination reactions. The presence of the adjacent cyclopropyl and oxane rings can influence the rates and outcomes of these transformations.

Nucleophilic Substitution Reactions (SN1, SN2)

Nucleophilic substitution is a fundamental reaction class for alkyl halides. youtube.com In these reactions, a nucleophile replaces the halide leaving group. youtube.com The mechanism can be either bimolecular (SN2) or unimolecular (SN1). youtube.com

For this compound, the primary nature of the carbon bearing the bromine atom strongly favors the SN2 mechanism . youtube.com This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. pressbooks.pub The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

Table 1: Expected SN2 Reactions of this compound

NucleophileProductReaction Conditions
Hydroxide (OH⁻)2-[1-(Hydroxymethyl)cyclopropyl]oxaneAqueous, polar aprotic solvent
Cyanide (CN⁻)2-[1-(Cyanomethyl)cyclopropyl]oxaneAprotic solvent (e.g., DMSO)
Alkoxide (RO⁻)2-[1-(Alkoxymethyl)cyclopropyl]oxaneAnhydrous alcohol
Azide (N₃⁻)2-[1-(Azidomethyl)cyclopropyl]oxanePolar aprotic solvent

While less likely, an SN1 reaction could potentially occur if a strong electron-donating effect from the adjacent oxane and cyclopropyl groups could stabilize the resulting primary carbocation. However, primary carbocations are generally high in energy and unlikely to form. youtube.com The SN1 pathway involves the formation of a carbocation intermediate in a slow, rate-determining step, followed by a rapid attack by the nucleophile. youtube.com

Elimination Reactions

Elimination reactions, typically following an E2 mechanism, compete with nucleophilic substitution, especially in the presence of strong, sterically hindered bases. In an E2 reaction, a proton is abstracted from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond. For this compound, this would involve the removal of a proton from the cyclopropyl ring, which is generally unfavorable due to the increased ring strain in the resulting methylenecyclopropane (B1220202) derivative.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, forming highly reactive organometallic reagents. libretexts.org These reagents are excellent nucleophiles and strong bases. libretexts.orgyoutube.com

Grignard Reagents : Reaction with magnesium metal in an ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, {2-[1-(cyclopropyl)oxane]}methylmagnesium bromide. libretexts.org The ether solvent is crucial for stabilizing the Grignard reagent. libretexts.org

Organolithium Reagents : Treatment with two equivalents of lithium metal would produce the organolithium compound, {2-[1-(cyclopropyl)oxane]}methyllithium. youtube.com

Organozinc Reagents : The formation of organozinc reagents, often used in Simmons-Smith cyclopropanation reactions, can be achieved, though specific conditions for this substrate are not readily available. youtube.com

These organometallic derivatives are valuable intermediates for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. youtube.com

Table 2: Formation of Organometallic Reagents

MetalReagentProduct
Magnesium (Mg)Diethyl ether{2-[1-(cyclopropyl)oxane]}methylmagnesium bromide
Lithium (Li)Hexane{2-[1-(cyclopropyl)oxane]}methyllithium
Zinc-Copper Couple (Zn(Cu))Diiodomethane(iodomethyl)zinc iodide (Simmons-Smith reagent)

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond can undergo homolytic cleavage under the influence of radical initiators (e.g., AIBN) or UV light to form a primary alkyl radical. This radical intermediate can then participate in various radical chain reactions, such as addition to alkenes or reduction with a hydrogen atom donor like tributyltin hydride.

Chemical Transformations of the Cyclopropyl Ring System

The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under certain conditions, releasing the inherent ring strain.

Acid-Catalyzed and Electrophilic Ring-Opening Reactions

The cyclopropyl ring in this compound can be susceptible to ring-opening reactions in the presence of strong acids or electrophiles. libretexts.org The mechanism of ring-opening is analogous to that of epoxides, where protonation or coordination of an electrophile to an atom in the ring makes it more susceptible to nucleophilic attack. libretexts.orgkhanacademy.org

In a study on the gold-catalyzed ring-opening of related 2-(1-alkynyl-cyclopropyl)pyridines, the C-C bond of the cyclopropane was cleaved, leading to the formation of indolizine (B1195054) derivatives. nih.gov While the substrate is different, this demonstrates the potential for transition metal-catalyzed ring-opening of cyclopropyl systems.

For this compound, a strong acid could protonate the oxygen of the oxane ring, which might then facilitate a concerted or stepwise ring-opening of the cyclopropane. The regioselectivity of the nucleophilic attack would depend on the stability of the resulting carbocationic intermediate. libretexts.orgmasterorganicchemistry.com

Metal-Catalyzed Ring-Opening and Rearrangement Reactions

While specific studies on the metal-catalyzed reactions of this compound are not extensively documented in the literature, the reactivity of similar cyclopropylmethyl systems suggests several potential transformations. Transition metal catalysts, particularly those based on palladium, nickel, and gold, are known to facilitate the ring-opening and rearrangement of strained cyclopropane rings. nih.govnih.gov

In the presence of a suitable metal catalyst, the carbon-bromine bond can undergo oxidative addition, forming an organometallic intermediate. This intermediate can then trigger the cleavage of a C-C bond within the cyclopropane ring. The regioselectivity of this ring-opening is often influenced by the substituents on the cyclopropane ring and the nature of the metal catalyst. For instance, in related systems, nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents leads to ring-opened products. rsc.org A similar outcome could be envisioned for this compound, potentially leading to the formation of functionalized tetrahydropyran derivatives with an extended carbon chain.

Gold-catalyzed reactions of molecules containing both a cyclopropane and a π-system (like an alkyne) have been shown to induce C-C bond cleavage of the cyclopropane. nih.gov While this compound lacks an internal π-system for such cycloisomerization, intermolecular reactions with suitable partners under gold catalysis could potentially lead to ring-opening.

The following table illustrates hypothetical metal-catalyzed transformations of a generic cyclopropylmethyl bromide, which could be analogous to the reactivity of this compound.

Catalyst SystemReactantProduct TypePotential Application
Pd(OAc)₂ / PPh₃Cyclopropylmethyl bromide, AlkeneAlkenylated ring-opened productIntroduction of vinyl groups
NiCl₂(dppp)Cyclopropylmethyl bromide, Grignard reagentAlkylated ring-opened productC-C bond formation
AuCl₃Cyclopropylmethyl bromide, NucleophileFunctionalized ring-opened productDiverse functionalization

This table represents plausible reactions based on the known reactivity of similar compounds.

Radical-Mediated Cyclopropane Transformations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical reactions. Treatment with radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH), can generate a cyclopropylmethyl radical. rsc.org

Cyclopropylmethyl radicals are known to undergo rapid ring-opening to form homoallylic radicals. rsc.org The rate of this ring-opening is very fast, often competing with other radical processes. The regioselectivity of the ring-opening of the cyclopropylmethyl radical derived from this compound would likely favor the formation of the more stable radical, leading to a tetrahydropyran derivative with an appended butenyl chain.

Furthermore, these radical intermediates can participate in intramolecular cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule or in intermolecular additions to unsaturated compounds. For instance, radical-mediated ring-opening/cyclization of cyclopropyl olefins has been reported. nih.gov

Below is a table summarizing potential radical reactions of this compound based on established principles of radical chemistry.

ReagentsIntermediateProduct TypeReaction Type
Bu₃SnH, AIBNCyclopropylmethyl radicalRing-opened butenyl-tetrahydropyranRadical ring-opening
Bu₃SnH, AIBN, AlkeneHomoallylic radicalAddition productRadical addition
SmI₂Organosamarium intermediateReductive coupling productsBarbier-type reaction

This table illustrates potential transformations based on the known chemistry of analogous radical precursors.

Cyclopropyl Participation in Neighboring Group Effects

The cyclopropane ring in this compound can act as a neighboring group, participating in nucleophilic substitution reactions at the bromomethyl carbon. youtube.comlibretexts.orglibretexts.org This participation can lead to accelerated reaction rates and the formation of rearranged products.

During a solvolysis reaction (a reaction with the solvent as the nucleophile), the departure of the bromide leaving group can be assisted by the electrons of one of the cyclopropane C-C bonds. This participation leads to the formation of a non-classical carbocation, often described as a bicyclobutonium-like ion. Attack of a nucleophile on this intermediate can occur at different positions, leading to a mixture of products, including those with a cyclobutyl or homoallylic structure, in addition to the direct substitution product. youtube.com

The extent of cyclopropyl participation is highly dependent on the stereochemical arrangement of the cyclopropyl group relative to the leaving group. youtube.com A "suitably placed" cyclopropane, typically anti-periplanar to the leaving group, provides the most effective anchimeric assistance. youtube.com The stereochemistry at the carbon bearing the tetrahydropyran ring would therefore play a crucial role in directing the outcome of such reactions.

Reactivity of the Tetrahydropyran Ring

Functionalization of the Oxane Core

While the primary reactivity of this compound lies in the transformations of the bromomethylcyclopropyl group, the tetrahydropyran ring can also be functionalized. The ether oxygen can act as a Lewis base, coordinating to Lewis acids. This can influence reactions at the side chain.

Direct functionalization of the C-H bonds of the tetrahydropyran ring is generally challenging but can be achieved under specific conditions, often involving radical or strong organometallic reagents. However, such reactions would likely have to compete with the more reactive C-Br bond. More common strategies for functionalizing the oxane core would typically involve starting from a pre-functionalized tetrahydropyran derivative before the introduction of the bromomethylcyclopropyl moiety. For instance, methods for the synthesis of substituted tetrahydropyrans are well-established. organic-chemistry.orgwhiterose.ac.uknih.govntu.edu.sg

Stereoselective Substitutions on the Tetrahydropyran Ring

The stereochemistry of the tetrahydropyran ring can have a significant impact on the reactivity of the side chain, particularly in reactions involving neighboring group participation. The synthesis of stereochemically defined this compound would be crucial for controlling the outcome of such reactions.

The synthesis of substituted tetrahydropyrans with high stereocontrol is an active area of research. organic-chemistry.orgwhiterose.ac.uknih.govntu.edu.sg Methods such as the Prins cyclization can be used to construct the tetrahydropyran ring with specific stereochemistry. nih.gov By employing a chiral starting material or a chiral catalyst, it would be possible to synthesize enantiomerically enriched versions of this compound. Subsequent reactions would then be influenced by the pre-existing stereocenters on the oxane ring, potentially leading to highly stereoselective transformations.

Intermolecular Reactions of this compound

The primary alkyl bromide in this compound is a key site for intermolecular reactions, primarily nucleophilic substitutions. A wide range of nucleophiles can displace the bromide ion, leading to the formation of a diverse array of new compounds.

These reactions would typically proceed via an Sₙ2 mechanism, resulting in the inversion of configuration at the carbon bearing the bromine atom. However, as discussed in section 3.2.4, the possibility of neighboring group participation by the cyclopropane ring could lead to Sₙ1-like behavior with the formation of rearranged products.

The table below provides examples of potential intermolecular reactions with various nucleophiles.

NucleophileProduct Functional GroupReaction Type
Cyanide (e.g., NaCN)NitrileNucleophilic Substitution
Azide (e.g., NaN₃)AzideNucleophilic Substitution
Thiolate (e.g., R-SNa)ThioetherNucleophilic Substitution
Alkoxide (e.g., R-ONa)EtherNucleophilic Substitution
Malonate Ester EnolateAlkylated malonateNucleophilic Substitution

This table presents expected outcomes based on the general reactivity of primary alkyl bromides.

The synthesis of various bromomethyl cyclopropane derivatives via reaction with nucleophiles has been reported, supporting the feasibility of these transformations for this compound. urmia.ac.irresearchgate.netepa.gov

Coupling Reactions (e.g., cross-coupling with organometallic reagents)

The bromomethyl group attached to the cyclopropane ring in this compound represents a primary alkyl halide, a common substrate for cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds.

Organocuprates (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi), known as Gilman reagents, are effective for coupling with alkyl halides. openstax.orgnih.govlibretexts.orglibretexts.org A hypothetical reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to yield the corresponding methylated product, 2-[1-(ethyl)cyclopropyl]oxane. These reactions are known to be tolerant of various functional groups. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming C-C bonds. openstax.orglibretexts.orglibretexts.org Typically, these reactions couple an organoboron compound with an organohalide. While the Suzuki reaction is less common for alkyl substrates compared to aryl or vinyl halides, its application is not entirely precluded. openstax.org A potential Suzuki coupling of this compound would involve reacting it with an organoborane in the presence of a palladium catalyst and a base.

Grignard Reagents: Cross-coupling of alkyl halides with Grignard reagents (RMgX) is another possibility, often catalyzed by transition metals like iron or nickel. nih.govorganic-chemistry.orgmdpi.com For instance, the reaction of this compound with an aryl Grignard reagent, such as phenylmagnesium bromide, in the presence of a suitable catalyst, could potentially lead to the formation of 2-[1-(benzyl)cyclopropyl]oxane.

A summary of potential organometallic reagents for coupling reactions is presented in the table below.

Organometallic ReagentGeneral FormulaPotential Product with this compound
Gilman ReagentR₂CuLi2-[1-(Alkyl)cyclopropyl]oxane
Organoborane (Suzuki)RB(OR')₂2-[1-(Aryl/Vinyl)cyclopropyl]oxane
Grignard ReagentRMgX2-[1-(Alkyl/Aryl)cyclopropyl]oxane

Intramolecular Cyclizations and Rearrangements Initiated by the Bromomethyl Group

The presence of a reactive bromomethyl group and an oxane ring within the same molecule creates the potential for intramolecular reactions, leading to the formation of new ring systems.

Formation of Fused or Spirocyclic Systems

Intramolecular Alkylation: Under basic conditions, the oxygen atom of the oxane ring could potentially act as an internal nucleophile, displacing the bromide ion via an intramolecular Sₙ2 reaction. This would lead to the formation of a fused bicyclic system containing an oxonium ion intermediate, which would then likely undergo further reaction. The feasibility of this pathway would depend on the ring strain of the resulting bicyclic structure.

Alternatively, if the oxane ring were to contain a suitable nucleophilic carbon (e.g., from an enolate generated from a ketone derivative of the oxane), an intramolecular C-alkylation could occur, leading to the formation of a spirocyclic system. The synthesis of spirocycles through intramolecular cyclizations is a well-established strategy in organic chemistry. nih.govnsf.govnih.gov For example, treatment with a strong base could potentially deprotonate a carbon alpha to the oxane oxygen, which could then displace the bromide.

Skeletal Rearrangements Under Various Conditions

The cyclopropylmethyl bromide moiety is known to be susceptible to skeletal rearrangements, often proceeding through cationic or radical intermediates.

Cationic Rearrangements: In the presence of a Lewis acid, the bromine atom could be abstracted to form a cyclopropylmethyl cation. researchgate.netnih.govnih.gov This cation is notoriously unstable and can rearrange to a cyclobutyl or homoallyl cation. In the context of this compound, this could lead to the formation of products containing a cyclobutane ring fused or spiro-linked to the oxane, or an open-chain alkenyl oxane derivative.

Radical Rearrangements: Homolytic cleavage of the carbon-bromine bond, for instance under thermal or photochemical conditions, would generate a cyclopropylmethyl radical. This radical can undergo rapid ring-opening to form a homoallylic radical. This rearrangement is often faster than competing radical reactions. In this specific molecule, such a rearrangement would result in an open-chain radical species containing the oxane ring, which could then undergo further reactions such as hydrogen atom abstraction or dimerization.

The table below summarizes potential reaction products from rearrangements.

Reaction ConditionIntermediatePotential Product Type
Lewis AcidCyclopropylmethyl CationSpiro/fused cyclobutane-oxane or Alkenyl-oxane
Thermal/PhotochemicalCyclopropylmethyl RadicalOpen-chain alkenyl-oxane

Mechanistic Investigations of Reactions Involving 2 1 Bromomethyl Cyclopropyl Oxane

Elucidation of Reaction Pathways and Transition States

The study of reaction pathways for 2-[1-(Bromomethyl)cyclopropyl]oxane would be crucial to understanding its reactivity. This would involve a combination of kinetic experiments and the detection of transient species.

Kinetic Studies of Key Transformations

To understand the factors influencing the rate of reactions involving this compound, kinetic studies would be essential. These studies would measure how the reaction rate changes with variations in reactant concentrations, temperature, and solvent. For a hypothetical reaction, such as a nucleophilic substitution on the bromomethyl group, a rate law could be determined.

Hypothetical Rate Law Data for a Substitution Reaction

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.22.0 x 10⁻⁵

This table is illustrative and does not represent actual experimental data.

From such data, the order of the reaction with respect to each reactant could be determined, providing insight into the molecularity of the rate-determining step.

Identification of Reaction Intermediates

The high reactivity of the strained cyclopropyl (B3062369) ring and the presence of a good leaving group (bromide) suggest that reactions involving this compound could proceed through various intermediates. The identification of these transient species would be critical for confirming a proposed reaction mechanism. Techniques such as low-temperature NMR spectroscopy, trapping experiments with specific reagents, or mass spectrometry could be employed. For instance, in a solvolysis reaction, the formation of a cyclopropylcarbinyl-type carbocation could be investigated.

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the structure, energetics, and reactivity of molecules like this compound at an atomic level of detail.

Conformational Analysis of this compound

The relative orientation of the oxane ring, the cyclopropyl group, and the bromomethyl substituent would significantly impact the molecule's reactivity. A thorough conformational analysis would identify the most stable (lowest energy) conformations of the molecule in the gas phase and in different solvents. This is typically achieved by systematically rotating the single bonds and calculating the potential energy of each resulting structure.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. For this compound, DFT calculations could be used to model the energetics of a proposed reaction pathway. This would involve calculating the energies of the reactants, transition states, intermediates, and products. The resulting energy profile would provide a quantitative understanding of the reaction's feasibility and selectivity.

Hypothetical DFT Energy Data for a Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+20.5
Intermediate+5.2
Products-15.8

This table is illustrative and does not represent actual calculated data.

Molecular Dynamics Simulations for Reactivity Predictions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants, over time. mdpi.com By simulating the motion of atoms, MD can help to understand how the molecule explores different conformations and how these dynamics might influence its reactivity. For example, simulations could reveal the preferred orientation of the molecule when approaching a reactant, which could be crucial for predicting the stereochemical outcome of a reaction.

Applications of 2 1 Bromomethyl Cyclopropyl Oxane in Advanced Synthetic Chemistry

Role as a Versatile Synthetic Building Block

The structure of 2-[1-(Bromomethyl)cyclopropyl]oxane inherently lends itself to being a versatile precursor for a variety of complex molecular architectures. The presence of a reactive carbon-bromine bond on a strained cyclopropane (B1198618) ring, coupled with the stereochemical possibilities of the tetrahydropyran (B127337) moiety, opens doors to diverse synthetic transformations.

Construction of Spirocyclic Systems with Defined Stereochemistry

A primary application of haloalkylcyclopropanes is in the construction of spirocyclic systems. These are structures where two rings are connected by a single common atom. The bromomethyl group in this compound can serve as an electrophilic handle for intramolecular cyclization reactions, leading to the formation of spiro-ethers.

For instance, treatment of a derivative of this compound, where a nucleophile is strategically placed on the tetrahydropyran ring or a side chain, could initiate an intramolecular SN2 reaction. The nucleophile would attack the carbon bearing the bromine atom, displacing the bromide and forming a new ring fused in a spiro fashion to the cyclopropane. The stereochemistry of the resulting spirocycle would be influenced by the stereochemistry of the starting tetrahydropyran ring, offering a pathway to enantiomerically enriched or diastereomerically pure spirocyclic compounds. Such stereoselective syntheses are of paramount importance in medicinal chemistry and materials science. acs.org

The general strategy for such a transformation is outlined below:

ReactantReagent/ConditionProduct Motif
Nucleophile-containing this compound derivativeBaseSpiro-ether

This approach allows for the creation of novel oxa-spirocycles, which have shown promise for improving physicochemical properties like water solubility in drug candidates. google.com

Introduction of the Cyclopropyl-Tetrahydropyran Motif into Complex Molecules

The combined cyclopropyl-tetrahydropyran motif is a valuable pharmacophore found in a number of biologically active natural products. rsc.orgmarquette.edu The compound this compound can act as a key building block to introduce this dual-functionality into larger, more complex molecules.

The bromomethylcyclopropyl group can participate in cross-coupling reactions. For example, under palladium or nickel catalysis, it could be coupled with various organometallic reagents (e.g., Grignard reagents, organoboron compounds) to form carbon-carbon bonds. organic-chemistry.org This would attach the cyclopropyl-tetrahydropyran unit to a larger molecular scaffold.

Furthermore, the oxygen atom of the tetrahydropyran ring can act as a coordinating group in metal-catalyzed reactions, potentially directing the reactivity of other functional groups within the molecule. The synthesis of complex natural products often relies on the strategic use of such bifunctional building blocks to control regioselectivity and stereoselectivity. marquette.edu

Precursor for Advanced Organic Materials

The unique structural features of this compound also suggest its potential as a monomer or a precursor to specialized components for materials science.

Development of Polymerizable Monomers

The tetrahydropyran ring is a known constituent of monomers used in ring-opening metathesis polymerization (ROMP). acs.org While this compound itself is not a typical ROMP monomer, it could be readily converted into one. For example, the introduction of a strained olefin, such as a norbornene moiety, onto the tetrahydropyran ring would render it polymerizable. The resulting polymer would have pendant bromomethylcyclopropane groups, which could be further functionalized post-polymerization to create materials with tailored properties.

Additionally, cationic polymerization of vinyl ethers is a well-established method, and a vinyl ether derivative of this compound could serve as a monomer. google.com The presence of the cyclopropyl (B3062369) group would add unique conformational constraints and potential for cross-linking in the final polymer.

Potential Monomer TypePolymerization MethodKey Feature of Resulting Polymer
Norbornene-functionalized derivativeROMPPendant bromomethylcyclopropane groups
Vinyl ether derivativeCationic PolymerizationCyclopropyl-functionalized backbone

Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for enantioselective synthesis, a cornerstone of modern pharmaceutical development. Spirocyclic structures and molecules containing chiral heterocycles are privileged scaffolds for the design of effective chiral ligands. researchgate.netnih.gov

Starting from an enantiomerically pure form of this compound, it is conceivable to synthesize novel chiral ligands. The bromomethyl group can be converted into a variety of coordinating groups, such as phosphines, amines, or other heterocycles. The inherent chirality of the tetrahydropyran ring, combined with the rigid cyclopropane unit, could create a well-defined chiral pocket around a metal center, leading to high levels of asymmetric induction in catalytic reactions. nih.govacs.org For instance, displacement of the bromide with a diphenylphosphine (B32561) group would yield a chiral phosphine (B1218219) ligand.

Enabling Reagent in Complex Molecule Synthesis

Beyond its role as a building block to be incorporated into the final structure, this compound has the potential to act as an enabling reagent, facilitating specific chemical transformations. The cyclopropylmethyl radical, which can be generated from the bromide precursor, is known to undergo rapid ring-opening to form a homoallylic radical. This reactivity can be harnessed in radical-mediated cyclization reactions to construct five-membered rings.

In a hypothetical scenario, the radical generated from this compound could add to a strategically placed double bond in a substrate, followed by a series of steps to ultimately form a new carbocycle or heterocycle. This type of radical cascade reaction is a powerful tool for the rapid assembly of complex molecular frameworks. acs.org

Strategies for Natural Product Synthesis Utilizing the Compound

There are no specific strategies for natural product synthesis utilizing this compound reported in the peer-reviewed scientific literature. While the cyclopropane ring is a key structural feature in numerous natural products, and synthetic intermediates containing this moiety are valuable, the direct application of this specific oxane-containing compound has not been documented. utdallas.edunih.gov The inherent strain of the cyclopropane ring and the reactivity of the bromomethyl group suggest its potential as a building block, but no concrete synthetic routes to natural products employing this reagent have been published.

Precursor to Diversified Chemical Libraries

The use of this compound as a direct precursor for creating diversified chemical libraries has not been detailed in scientific reports. In principle, the compound's structure allows for several diversification points. The bromide is a good leaving group for nucleophilic substitution reactions, and the oxane ring could potentially be opened under various conditions to yield linear structures with further functional handles. However, no research has been published that systematically explores this potential or presents libraries of compounds derived from this specific starting material. The development of small molecule libraries is a key aspect of drug discovery, but this particular compound has not yet been featured in such a campaign. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

There is no information available regarding the integration of this compound into flow chemistry or automated synthesis platforms. Flow chemistry offers significant advantages for safety, efficiency, and scalability, particularly for reactions involving reactive intermediates or hazardous reagents. nih.govresearchgate.netresearchgate.net Automated synthesis platforms are increasingly used for the rapid preparation and optimization of new molecules. nih.gov Despite the suitability of these technologies for utilizing reactive building blocks, the application of this compound within these systems has not been reported in the literature.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry is a paramount goal in modern organic synthesis. Future research concerning 2-[1-(Bromomethyl)cyclopropyl]oxane will likely focus on developing more sustainable and environmentally friendly methods for its preparation.

Current synthetic strategies for similar spirocyclic ethers and brominated compounds often rely on traditional methods that may involve hazardous reagents and generate significant waste. researchgate.netresearchgate.net Future approaches could explore:

Catalytic Methods: The development of catalytic systems, potentially using earth-abundant metals or organocatalysts, could replace stoichiometric reagents, leading to higher atom economy and reduced waste. For instance, the use of a simple phenol-derived catalyst has been reported for the synthesis of spirocyclic carbonates under ambient conditions. rsc.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. A continuous-flow protocol has been successfully developed for the preparation of 2-(azidomethyl)oxazoles, which also contain a reactive methyl group attached to a heterocyclic ring. nih.gov

Alternative Solvents and Energy Sources: Replacing volatile organic solvents with greener alternatives like water or ionic liquids, coupled with energy-efficient activation methods such as microwave or ultrasonic irradiation, could significantly improve the environmental footprint of the synthesis. utrgv.edu Microwave irradiation, for example, has been used for the green synthesis of spiro compounds. utrgv.edu

A hypothetical sustainable synthesis could involve the catalytic cyclopropanation of a suitable precursor followed by a regioselective bromination using a safer bromine source under flow conditions.

Exploration of Novel Reactivity Patterns for the Cyclopropyl-Oxane System

The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) and the presence of the electrophilic bromomethyl group suggest that this compound could exhibit novel and interesting reactivity. vulcanchem.com

Future research could investigate:

Ring-Opening Reactions: The cyclopropylmethyl cation is known to be unstable and can undergo facile ring-opening to form homoallylic systems. researchgate.net The interplay between the oxane ring and the bromomethyl group could influence the regioselectivity and stereoselectivity of such rearrangements, potentially leading to the synthesis of complex and valuable oxygen-containing scaffolds.

Radical Reactions: The carbon-bromine bond can be homolytically cleaved to generate a primary radical. The fate of this radical intermediate, whether it undergoes intramolecular cyclization, rearrangement, or intermolecular reactions, would be a fascinating area of study. Halogen atom transfer radical cyclization (HATRC) has been used to create spiro-indoles, demonstrating the potential for radical pathways to construct complex spirocycles. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromomethyl group serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring the scope of these reactions with this compound could provide access to a diverse library of functionalized spirocyclic ethers for applications in medicinal chemistry and materials science.

Potential Reaction TypeKey FeaturePotential Outcome
Acid- or Lewis Acid-catalyzed RearrangementRing strain releaseFormation of novel heterocyclic systems
Radical CyclizationC-Br bond homolysisSynthesis of polycyclic ether derivatives
Palladium-catalyzed Cross-CouplingVersatile C-C and C-N bond formationAccess to functionalized spiro-ethers

Application in Supramolecular Chemistry and Materials Science

The three-dimensional and rigid structure of spirocyclic compounds makes them attractive scaffolds for applications in supramolecular chemistry and materials science. nih.gov

Potential future directions for this compound in these fields include:

Self-Assembling Systems: Modification of the bromomethyl group with moieties capable of intermolecular interactions (e.g., hydrogen bonding, π-stacking) could lead to the formation of ordered supramolecular assemblies such as liquid crystals or gels.

Functional Polymers: Incorporation of the this compound unit into a polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, solubility, or the ability to form specific morphologies. The synthesis of polymers with spirocyclic orthoesters in the backbone has been explored. rsc.org

Uncovering Latent Reactivity and Unforeseen Transformations

One of the most exciting aspects of chemical research is the discovery of unexpected reactions. The unique combination of functional groups in this compound makes it a prime candidate for uncovering latent reactivity.

For example:

Transannular Reactions: The proximity of the bromomethyl group to the oxane ring might allow for unexpected intramolecular reactions, leading to the formation of bridged or caged structures.

Domino Reactions: A single activation event at the bromomethyl group could trigger a cascade of reactions involving the cyclopropane and oxane rings, leading to the rapid construction of complex molecular architectures. The rearrangement of oxaspiro[2.2]pentane to a cyclobutanone (B123998) is an example of such a cascade. nih.gov

Systematic investigation of the reactivity of this compound under a wide range of conditions (e.g., strong acids/bases, radical initiators, transition metal catalysts) will be crucial for uncovering these unforeseen transformations.

Challenges and Opportunities in the Synthesis and Utilization of Spirocyclic Halo-Ethers

While the potential applications are vast, the synthesis and utilization of spirocyclic halo-ethers like this compound are not without challenges.

Challenges:

Stereoselective Synthesis: The creation of the spirocenter with controlled stereochemistry is a significant synthetic challenge. Enantioselective methods for the synthesis of spirocyclic ethers are known but may require specific substrate designs. nih.govnih.gov

Purity of Intermediates: The high reactivity of strained rings means that the purity of synthetic intermediates is crucial to avoid side reactions and ensure the integrity of the final product. google.com

Scalability: Developing synthetic routes that are amenable to large-scale production is essential for any practical applications. researchgate.net

Opportunities:

Medicinal Chemistry: Spirocycles are considered privileged scaffolds in drug discovery due to their rigid three-dimensional nature, which allows for precise presentation of functional groups for interaction with biological targets. researchgate.netnih.gov The combination of the spirocyclic ether and a reactive handle in this compound makes it an attractive building block for the synthesis of novel drug candidates.

Agrochemicals: The unique structural features of this compound could also be explored for applications in agrochemistry, where novel scaffolds are constantly sought for the development of new pesticides and herbicides.

Molecular Probes: The ability to functionalize the bromomethyl group could be exploited to attach fluorescent dyes or other reporter groups, turning this compound into a molecular probe for studying biological systems.

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